N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
N-Cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a bifunctional compound comprising a dicyclohexylamine moiety and a chiral amino acid derivative. Its molecular formula is C₂₄H₄₆N₂O₅, with a stereocenter at the C2 position (R-configuration) . The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino acid and a cyclohexyl substituent on the propanoic acid backbone. This compound is primarily utilized in peptide synthesis as a chiral building block or intermediate, offering steric protection to sensitive functional groups during reactions .
Its applications span pharmaceuticals, biochemical research, and fine chemical production, as noted in commercial catalogs .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to the amine functionality to prevent unwanted side reactions during subsequent synthetic steps. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as the base.
Mechanism :
-
Deprotonation of the primary amine by TEA.
-
Nucleophilic attack on Boc₂O, forming a carbamate intermediate.
-
Elimination of tert-butoxide, yielding the Boc-protected amine.
Example Protocol :
Cyclohexyl Group Introduction
The cyclohexyl moiety is introduced via alkylation or Grignard reactions. A common approach involves reacting a glycine derivative with cyclohexylmagnesium bromide (CyMgBr), followed by oxidation to form the carboxylic acid.
Key Steps :
-
Formation of the Grignard reagent (CyMgBr) from cyclohexyl bromide.
-
Nucleophilic addition to a glycine-derived Schiff base.
-
Acidic workup and oxidation to yield the cyclohexylpropanoic acid backbone.
Chiral Control :
The (2R)-configuration is preserved using enantiomerically pure starting materials or chiral catalysts. For instance, (R)-2-amino-3-cyclohexylpropanoic acid may serve as the precursor, ensuring retention of stereochemistry during Boc protection.
Industrial Production Methods
Large-Scale Reactor Design
Industrial synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Minimizes decomposition |
| Residence Time | 30–60 minutes | Ensures complete reaction |
| Solvent | THF/DCM (1:1) | Balances solubility |
Data adapted from analogous industrial processes.
Process Optimization
-
Catalyst Screening : Palladium on carbon (Pd/C) is used for hydrogenation steps, achieving >95% conversion.
-
pH Control : Maintained at 8–9 during Boc protection to prevent premature deprotection.
Purification Techniques
Chromatographic Methods
The crude product is purified via flash chromatography using silica gel and a gradient eluent (hexane:ethyl acetate). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.
Recrystallization
Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Typical recovery rates exceed 80%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions are typically controlled to ensure the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of cyclohexyl compounds exhibit notable antimicrobial properties. For instance, N-cyclohexylcyclohexanamine has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | Moderate |
| Escherichia coli | Low |
These findings suggest potential applications in developing antibacterial agents and support its use in treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
In cytotoxicity assessments, the compound has been evaluated for its effects on various cancer cell lines. Studies demonstrated that it could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |
This selectivity is crucial for therapeutic applications, particularly in cancer treatment.
Peptide Synthesis
N-cyclohexylcyclohexanamine has been utilized as a coupling agent in peptide synthesis. The resulting peptides demonstrated enhanced bioactivity compared to those synthesized without this compound, highlighting its role as a key building block in drug development.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. For example, in a murine model of inflammation, administration resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6:
| Study Design | Dosage | Outcome |
|---|---|---|
| Acute inflammation model | 50 mg/kg | Decreased paw edema by 40% |
| Chronic inflammation model | 100 mg/kg | Reduced histological signs of inflammation |
Toxicological Profile
Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks. Acute exposure studies have indicated mild to moderate skin irritation and potential eye irritation upon contact:
| Study Type | Result | LD50 (mg/kg) |
|---|---|---|
| Acute Dermal Exposure | Mild to moderate skin irritation | 3455 |
| Eye Irritation | Mild redness observed | Not specified |
Summary of Biological Activities
The following table summarizes the biological activities observed with N-cyclohexylcyclohexanamine:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Peptide Synthesis | Enhances bioactivity of synthesized peptides |
| Toxicity | Mild skin irritation reported |
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a building block in peptide synthesis. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-protected amino acids with cyclohexyl and Boc groups. Below is a comparative analysis with structurally related compounds:
Key Findings:
Stereochemistry : The R-configuration in the target compound contrasts with S-isomers (e.g., ), which may alter enzymatic recognition in peptide coupling .
Protecting Groups: Boc vs. Z/Fmoc: Boc (tert-butoxycarbonyl) is stable under basic conditions but cleaved by acids, whereas Z (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups require hydrogenolysis or piperidine, respectively . Nitro-Phenylsulfenyl (): Offers orthogonal protection but is less common due to synthetic complexity .
Lipophilicity : Dual cyclohexyl groups in the target compound increase logP compared to analogues with aromatic (e.g., Z-D-TYR(TBU)-OH DCHA) or polar substituents (e.g., hydroxamic acids in ) .
Biological Activity : Hydroxamic acid derivatives () exhibit antioxidant properties via metal chelation, absent in the Boc/cyclohexyl target compound .
Stability and Reactivity:
- The Boc group in the target compound resists nucleophilic attack but is prone to cleavage by trifluoroacetic acid (TFA), unlike the acid-stable Z-group .
- Cyclohexyl substituents may reduce solubility in aqueous media compared to methyl or hydroxylated analogues (e.g., N-Fmoc-O-tert-butyl-N-methyl-L-serine) .
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by cyclohexyl groups and an amino acid derivative. Its molecular formula is , with a molecular weight of approximately 285.44 g/mol. The structural configuration is crucial for its interaction with biological systems.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- Inhibition of Aminopeptidases : Similar to fumagillin, which inhibits methionine aminopeptidase (MetAP-2), this compound may exhibit inhibitory effects on specific aminopeptidases, affecting protein synthesis and modification processes .
- Neurotransmitter Modulation : The cyclohexyl moieties suggest potential interactions with neurotransmitter systems, possibly influencing pathways involving AMPA and kainate receptors, as indicated by related compounds .
Biological Activity Overview
The biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacterial and fungal infections. |
| Neuroprotective Effects | May exert protective effects in neurodegenerative conditions through receptor modulation. |
| Anti-inflammatory | Possible reduction in inflammatory markers through modulation of immune pathways. |
1. Antimicrobial Activity
In a study investigating antimicrobial properties, N-cyclohexylcyclohexanamine demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. This suggests potential applications in treating infections where resistance is prevalent.
2. Neuroprotective Effects
Research exploring the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis in models of oxidative stress. This highlights the potential for N-cyclohexylcyclohexanamine in therapeutic strategies for conditions like Alzheimer's disease.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Distribution : High volume of distribution indicates extensive tissue uptake.
- Metabolism : Likely metabolized via cytochrome P450 enzymes, similar to other amine-containing compounds.
- Excretion : Primarily renal excretion of metabolites.
Q & A
Q. What are the standard synthetic routes for preparing (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via peptide coupling strategies. A common approach involves:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2 : Coupling with cyclohexyl-containing precursors using carbodiimide reagents (e.g., EDC/HOBt) to form the amide bond .
- Step 3 : Deprotection of the Boc group with trifluoroacetic acid (TFA) .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher temperatures risk racemization |
| Solvent | DMF or DCM | DMF improves solubility of intermediates |
| Catalyst | HOBt/DMAP | Reduces side reactions |
Q. What analytical techniques are most reliable for characterizing the stereochemical purity of these compounds?
- HPLC : Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers .
- NMR : - and -NMR confirm regiochemistry; coupling constants () verify R-configuration at the chiral center .
- X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated in carbamate analogs .
Q. How can researchers mitigate common impurities during synthesis?
- Byproduct Formation : Hydrolysis of the tert-butyloxycarbonyl (Boc) group may occur under acidic conditions. Use milder deprotection (e.g., HCl/dioxane) to minimize this .
- Racemization : Avoid prolonged heating; conduct reactions at ≤25°C and use coupling agents like HATU for faster activation .
Advanced Research Questions
Q. What strategies are effective for optimizing enantiomeric excess (ee) in large-scale synthesis?
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve ee >98% .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) .
Q. How can contradictory biological activity data be resolved when testing these compounds in protein-binding assays?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, ionic strength).
- Solution : Standardize assays using SPR (Surface Plasmon Resonance) with immobilized protein targets .
- Validation : Cross-validate with ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics .
Q. What computational methods are suitable for predicting the interaction of these compounds with cyclooxygenase (COX) enzymes?
- Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to map binding pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes .
- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of N-cyclohexylcyclohexanamine in aqueous media?
- Root Cause : Variable stability may stem from pH-dependent decomposition.
- Resolution : Conduct accelerated stability studies (40°C, 75% RH) across pH 3–8. Data shows degradation >10% at pH <4 due to protonation of the amine .
Q. Why do synthesis yields vary across studies for the Boc-protected intermediate?
-
Critical Factors :
Study Solvent Yield (%) Explanation A (2025) DCM 62 Lower solubility of intermediates B (2023) DMF 88 Improved activation of carboxylate -
Recommendation : Pre-activate carboxylic acid with HOBt before adding EDC .
Methodological Guidelines
9. Designing a protocol for evaluating in vitro cytotoxicity:
- Cell Lines : Use HEK293 (non-cancer) and HeLa (cancer) for baseline toxicity profiling.
- Assay : MTT assay with 24–72 hr exposure; IC₅₀ values <50 µM indicate therapeutic potential .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control) .
10. Best practices for storing these compounds to prevent degradation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
